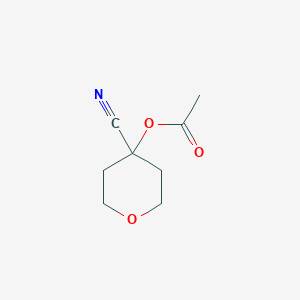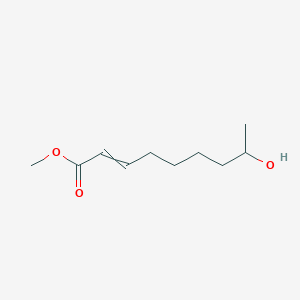
Methyl 8-hydroxynon-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-hydroxynon-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group at the 8th position and a double bond between the 2nd and 3rd carbon atoms in a nine-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxynon-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 8-hydroxynon-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 8-oxonon-2-enoate.
Reduction: Formation of methyl 8-hydroxynonanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
科学的研究の応用
Methyl 8-hydroxynon-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 8-hydroxynon-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl 8-oxonon-2-enoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 8-hydroxynonanoate: Similar structure but with a saturated carbon chain.
Methyl 8-hydroxydec-2-enoate: Similar structure but with a ten-carbon chain.
Uniqueness
Methyl 8-hydroxynon-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
111710-70-4 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
methyl 8-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h6,8-9,11H,3-5,7H2,1-2H3 |
InChIキー |
FOMRGMQRLRYTHZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC=CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




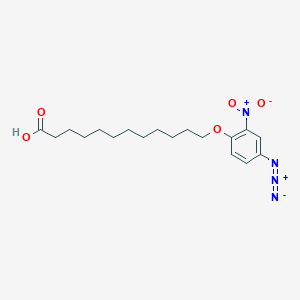
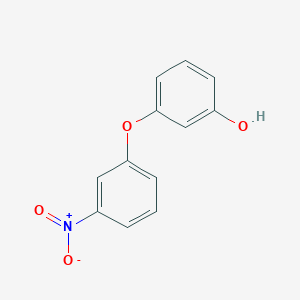
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
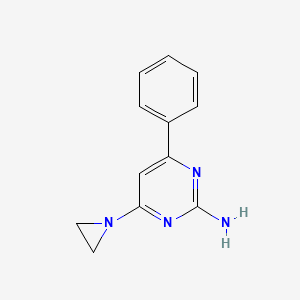
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
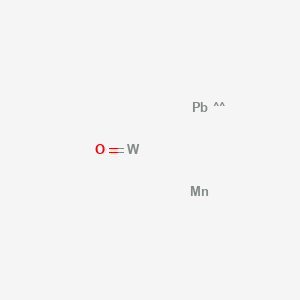
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
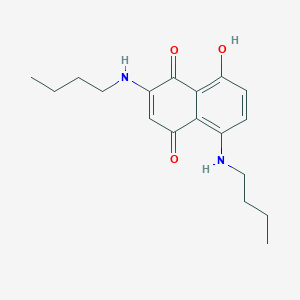
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)

